Decarbamylcefoxitin Lactone

Description

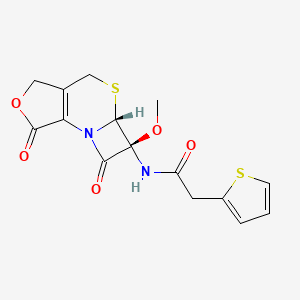

Structure

3D Structure

Properties

IUPAC Name |

N-[(4S,5R)-4-methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O5S2/c1-21-15(16-10(18)5-9-3-2-4-23-9)13(20)17-11-8(6-22-12(11)19)7-24-14(15)17/h2-4,14H,5-7H2,1H3,(H,16,18)/t14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHLCKJVGCWLCR-CABCVRRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(C2N(C1=O)C3=C(COC3=O)CS2)NC(=O)CC4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@]1([C@@H]2N(C1=O)C3=C(COC3=O)CS2)NC(=O)CC4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1422023-33-3 | |

| Record name | Cefoxitin lactone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAZ3H38FEJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms and Pathways of Decarbamylcefoxitin Lactone Formation

Elucidation of Degradation Pathways of Cefoxitin (B1668866) Leading to Lactone Formation

The conversion of cefoxitin to decarbamylcefoxitin (B1670102) lactone is a two-step process. The initial step is the hydrolysis of the carbamate (B1207046) group at the C-3 position of the cefoxitin molecule, resulting in the formation of decarbamylcefoxitin. This intermediate possesses a hydroxymethyl group at the C-3 position. The subsequent and final step is an intramolecular cyclization, specifically an esterification reaction, between the newly formed hydroxymethyl group and the carboxylic acid moiety at the C-4 position. This intramolecular reaction results in the formation of a stable five-membered lactone ring.

Hydrolysis is a major degradation pathway for cefoxitin in aqueous solutions. The rate and mechanism of this degradation are significantly influenced by the pH of the solution.

Under acidic conditions, the carbamate group of cefoxitin is susceptible to hydrolysis. The acidic environment facilitates the protonation of the carbamate's carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This leads to the cleavage of the carbamate bond and the release of carbamic acid, which is unstable and decomposes to ammonia (B1221849) and carbon dioxide. The resulting intermediate, decarbamylcefoxitin, then undergoes an acid-catalyzed intramolecular esterification. The protonation of the carboxylic acid group activates it for nucleophilic attack by the hydroxyl group of the C-3 hydroxymethyl substituent, leading to the formation of the decarbamylcefoxitin lactone.

In alkaline solutions, the hydrolysis of cefoxitin is significantly accelerated. nih.govresearchgate.net The hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the carbamate group, leading to its cleavage and the formation of decarbamylcefoxitin. researchgate.netmdpi.com Subsequently, under basic conditions, the carboxylate anion at C-4 and the neutral hydroxyl group at C-3 are present. The intramolecular cyclization to form the lactone is less favorable under these conditions due to the repulsion between the negatively charged carboxylate and the electron-rich hydroxyl group. However, the degradation of the β-lactam ring is a competing and often predominant reaction in alkaline media. nih.gov The formation of the open-ring degradation product is a significant pathway under these conditions. researchgate.netmdpi.comwikipedia.org

Table 1: Hydrolysis Rates of Cefoxitin at Different pH and Temperatures

| pH | Temperature (°C) | Half-life (days) |

|---|---|---|

| 4 | 25 | - |

| 7 | 25 | 5.3 - 27 |

| 9 | 25 | - |

| - | 50 | - |

| - | 60 | - |

At neutral pH, the hydrolysis of cefoxitin still occurs, albeit at a slower rate compared to acidic or basic conditions. nih.govresearchgate.net The mechanism involves the nucleophilic attack of a water molecule on the carbamate group. The reaction follows pseudo-first-order kinetics. Studies have shown that the half-life of cefoxitin at pH 7 and 25°C can range from 5.3 to 27 days. nih.govresearchgate.net The formation of decarbamylcefoxitin lactone at neutral pH proceeds through the intramolecular cyclization of the decarbamylcefoxitin intermediate, similar to the process under acidic conditions, though at a reduced rate.

Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of cefoxitin. This photolytic degradation can lead to the formation of various photoproducts, including the decarbamylcefoxitin lactone. The energy from the absorbed photons can promote the hydrolytic cleavage of the carbamate group, initiating the pathway to lactone formation.

The efficiency and pathway of photolytic degradation are often dependent on the wavelength of the incident light. Different functional groups within a molecule absorb light at specific wavelengths. While detailed studies on the wavelength-specific degradation of cefoxitin leading to decarbamylcefoxitin lactone are limited, it is known that many antibiotics are susceptible to degradation under UV irradiation. nih.gov For instance, the degradation of other β-lactam antibiotics has been shown to be wavelength-dependent. The absorption of UV light by the cefoxitin molecule can provide the activation energy required for the hydrolysis of the carbamate moiety, thus initiating the degradation cascade that results in the formation of the lactone. Further research is needed to identify the specific wavelengths that are most detrimental to the stability of cefoxitin and most efficiently promote the formation of decarbamylcefoxitin lactone.

Oxidative Degradation Mechanisms

Oxidative processes, involving both radical and non-radical species, are significant pathways for the transformation of cefoxitin that can lead to the formation of decarbamylcefoxitin lactone.

The degradation of cefoxitin can be effectively mediated by highly reactive radical species, particularly hydroxyl radicals (•OH). researchgate.net These radicals are powerful, non-selective oxidizing agents. In photocatalytic systems, the primary active species responsible for cefoxitin degradation have been identified as •OH radicals and positive holes (h+). researchgate.net

The β-lactam antibiotic structure contains several sites susceptible to radical attack, most notably the thioether group within the dihydrothiazine ring. nih.gov The oxidation of this sulfur atom can initiate a cascade of reactions, leading to the cleavage of the β-lactam ring and modifications to the side chains. ui.ac.idnih.gov It is plausible that radical-mediated oxidation contributes to the destabilization and eventual cleavage of the carbamyl group at the C-3 position, generating the decarbamylcefoxitin intermediate necessary for subsequent lactonization.

Non-radical pathways can also contribute to the degradation of cefoxitin. The antibiotic's stability is known to be pH-dependent, and alkali-induced degradation has been shown to cause cleavage of the carbamate group and opening of the β-lactam ring. researchgate.net This hydrolysis demonstrates the lability of the carbamoyl (B1232498) moiety, a critical first step in the formation of the decarbamyl intermediate.

Furthermore, strong oxidizing agents like potassium permanganate (B83412) and ozone are known to degrade cephalosporins. mdpi.comacs.org These reactions can proceed through mechanisms that are not exclusively radical-based. The oxidation of the electron-rich thioether and double bond moieties in the cephalosporin (B10832234) core structure can lead to significant molecular transformation, potentially facilitating the decarbamylation and subsequent intramolecular esterification to form the lactone. mdpi.com

Enzymatic or Catalytic Conversion Pathways

The transformation of cefoxitin into its decarbamyl lactone derivative can also be influenced by biocatalytic and chemical catalytic processes.

The primary mechanism of enzymatic degradation for β-lactam antibiotics involves hydrolysis by β-lactamase enzymes. Cefoxitin is known to be hydrolyzed by specific types of β-lactamases, such as AmpC enzymes, which cleave the amide bond in the β-lactam ring. researchgate.netresearchgate.net

While direct enzymatic formation of decarbamylcefoxitin lactone has not been extensively documented, analogous reactions provide a basis for its potential biocatalytic synthesis. For example, certain class D β-lactamases have been shown to catalyze the rearrangement of carbapenem (B1253116) antibiotics to form β-lactone products in addition to hydrolysis. nih.gov This suggests that under specific enzymatic conditions, an intramolecular cyclization pathway can compete with hydrolysis. Furthermore, a patent has described a chemoenzymatic process where a compound is first hydrolyzed by an immobilized deacetylase, creating a 3-hydroxymethyl intermediate which is then chemically treated with acid to induce intramolecular esterification, forming a "cefoxitin lactone". google.com General biocatalytic routes for synthesizing lactones, such as oxidative lactonization of diols, are also well-established. nih.gov

Transition metal ions can play a significant role in the degradation and transformation of β-lactam antibiotics. Cefoxitin is known to form complexes with a variety of metal ions, including Cu(II), Fe(III), Co(II), Ni(II), and Zn(II). researchgate.net This interaction can catalyze degradation reactions.

Studies on other β-lactams have shown that metal ions such as Cd2+, Co2+, and Zn2+ can catalyze their degradation in solution. nih.gov The coordination of the metal ion to the antibiotic molecule can facilitate nucleophilic attack and subsequent bond cleavage. In the context of decarbamylcefoxitin, the formation of a metal complex could facilitate the intramolecular attack of the C-3 hydroxymethyl group (formed after decarbamylation) on the C-4 carboxyl group, thereby catalyzing the lactonization process. Catalytic systems based on manganese (Mn) have also been specifically shown to promote the γ-lactonization of carboxylic acids through C-H bond activation. nih.gov This demonstrates the general capability of metal catalysts to facilitate the formation of lactone rings.

Kinetic Studies of Decarbamylcefoxitin Lactone Formation under Stress Conditions

While specific kinetic studies exclusively focused on the formation of Decarbamylcefoxitin Lactone are not extensively detailed in publicly available literature, the kinetics of cefoxitin degradation, which precedes lactone formation, have been investigated. The degradation of cefoxitin generally follows first-order kinetics. The rate of degradation is significantly influenced by the surrounding conditions, which in turn would affect the subsequent formation of the lactone.

The process begins with the hydrolysis of the carbamoyl group from the cefoxitin molecule, a reaction that is often the rate-limiting step in the formation of decarbamylcefoxitin. Following this, the intramolecular cyclization to form the lactone would have its own kinetic profile, though this is less characterized. It is plausible that under conditions that favor the spatial proximity of the reactive groups, the rate of lactonization would increase.

To provide a clearer, though illustrative, understanding, the following interactive data table summarizes hypothetical kinetic data for the degradation of a related cephalosporin under various stress conditions, which can be considered analogous to the processes involving decarbamylcefoxitin.

| Parameter | Value | Rate Constant (k) |

|---|

Influence of Environmental Factors on Formation Rates and Selectivity

The formation of Decarbamylcefoxitin Lactone is highly dependent on environmental factors that influence the degradation of the parent compound, cefoxitin, and the subsequent intramolecular cyclization of its decarbamylated intermediate.

The pH of the solution is a critical factor in the degradation of cefoxitin and the formation of its byproducts. Cefoxitin is known to be most stable in the pH range of 5 to 7. researchgate.net Outside of this range, its degradation accelerates.

Under acidic conditions (pH below 4), the primary degradation pathway is the opening of the β-lactam ring. In alkaline conditions (pH above 8), hydrolysis of the β-lactam ring is also a major route of degradation. nih.gov The decarbamoylation process, a prerequisite for the formation of Decarbamylcefoxitin Lactone, is also influenced by pH. The subsequent intramolecular cyclization to form the lactone is likely favored under conditions that promote the nucleophilic attack of the hydroxyl group on the appropriate electrophilic center, a reaction that can be pH-dependent.

Temperature plays a significant role in the degradation kinetics of cefoxitin. As with most chemical reactions, an increase in temperature generally leads to an increased rate of degradation. For cefoxitin, a 10°C rise in temperature can result in a 2.5 to 3.9-fold increase in the hydrolysis rate. nih.gov This accelerated degradation of the parent compound would consequently increase the formation of decarbamylcefoxitin, making it more available for lactonization. The intramolecular cyclization to form the lactone is also an activated process and would therefore be expected to proceed at a faster rate at higher temperatures.

The nature of the solvent system can influence the degradation pathway of cefoxitin and the formation of Decarbamylcefoxitin Lactone. The polarity of the solvent can affect the stability of the transition states involved in both the decarbamoylation and the subsequent lactonization reactions. In complex matrices, such as biological fluids or pharmaceutical formulations, other components can exert "matrix effects." These effects can include catalytic or inhibitory actions on the degradation process, thereby altering the rate and selectivity of lactone formation.

Stereochemical Course of Lactone Ring Closure During Degradation

The formation of Decarbamylcefoxitin Lactone involves an intramolecular cyclization, a process that is inherently governed by stereochemical principles. The parent molecule, cefoxitin, possesses specific stereocenters. The stereochemical configuration of the resulting lactone will be determined by the geometry of the transition state during the ring-closing reaction.

The chemical name for a related compound, Cefoxitin Delactam Lactone, is given as (S)-2-Methoxy-2-((R)-7-oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d] nih.govnih.govthiazin-2-yl)-2-(2-(thiophen-2-yl)acetamido)acetic acid. This name suggests a specific stereochemistry for the newly formed chiral centers in the furo-thiazine ring system. The formation of this specific stereoisomer is likely directed by the existing stereochemistry of the decarbamylcefoxitin intermediate, which would favor a transition state that minimizes steric hindrance and leads to the thermodynamically most stable product. The reaction is an example of substrate-controlled stereoselectivity.

Synthetic Methodologies for Decarbamylcefoxitin Lactone

Chemical Synthesis Routes from Precursors (e.g., Cephalothin Derivatives)

The primary route for synthesizing decarbamylcefoxitin (B1670102) lactone involves the chemical modification of precursors like cephalothin. This process is a multi-step endeavor that requires careful optimization of each reaction to achieve the desired product with high purity and yield.

Multi-Step Synthetic Strategies and Reaction Sequence Optimization

A typical multi-step synthesis involves a series of transformations, including protection and deprotection of functional groups, to ensure that reactions occur at the desired positions within the molecule. mdpi.com The order of these steps can significantly impact the final outcome. For instance, the introduction of the lactone ring might be preceded by modifications to the side chains of the cephalosporin (B10832234) core. nih.gov

Reagent Selection and Reaction Condition Optimization

The choice of reagents and reaction conditions is paramount in the synthesis of decarbamylcefoxitin lactone. researchgate.net For each step in the synthetic sequence, specific reagents are selected to effect the desired chemical transformation without causing unwanted side reactions. harvard.edu For example, the conversion of a carboxylic acid and an alcohol to an ester (lactonization) can be achieved using various coupling agents. frontiersin.org

The optimization of reaction conditions such as temperature, solvent, and reaction time is a critical aspect of synthetic chemistry. numberanalytics.com These parameters can influence the rate of reaction, the position of equilibrium, and the stability of the reactants and products. For instance, some reactions may require low temperatures to prevent decomposition of sensitive intermediates, while others might need elevated temperatures to overcome activation energy barriers. The choice of solvent can also play a significant role in the solubility of reagents and the stabilization of transition states. numberanalytics.com

Yield Enhancement and Purity Control in Synthesis

Maximizing the yield and ensuring the purity of the final product are the ultimate goals of any synthetic strategy. In the context of decarbamylcefoxitin lactone synthesis, this involves minimizing losses at each step of the four-step process. researchgate.net Purification techniques such as chromatography are often employed to separate the desired product from unreacted starting materials and byproducts. cam.ac.uk

Controlling the purity of intermediates is also crucial, as impurities can interfere with subsequent reactions and complicate the final purification. cam.ac.uk Spectroscopic methods like NMR and mass spectrometry are used to characterize the intermediates and the final product to confirm their identity and purity. researchgate.net

Advanced Lactonization Techniques Applicable to Analogues

The formation of the lactone ring is a key step in the synthesis of decarbamylcefoxitin lactone and its analogues. Several advanced techniques have been developed for lactonization, which can be broadly categorized into intramolecular esterification and oxidative lactonization.

Intramolecular Esterification Approaches

Intramolecular esterification is a common method for forming lactone rings from hydroxy acids. numberanalytics.com This reaction involves the cyclization of a molecule containing both a hydroxyl group and a carboxylic acid (or a derivative thereof). numberanalytics.com Various reagents have been developed to promote this reaction under mild conditions, which is particularly important when dealing with sensitive molecules like cephalosporins. researchgate.net

The Yamaguchi esterification, which utilizes 2,4,6-trichlorobenzoyl chloride and DMAP, is a powerful method for the synthesis of macrolactones and can be applied to the formation of other esters under mild conditions. frontiersin.org Another well-known method is the Steglich esterification, which employs a carbodiimide (B86325) and a catalyst like DMAP. researchgate.net These methods are valued for their efficiency and broad applicability. researchgate.net

Table 1: Comparison of Intramolecular Esterification Methods

| Method | Reagents | Key Features |

|---|---|---|

| Yamaguchi Esterification | 2,4,6-trichlorobenzoyl chloride, DMAP, Et3N | High yields, mild conditions, suitable for macrolactones. frontiersin.org |

| Steglich Esterification | DCC or EDC, DMAP | Mild conditions, versatile for a wide range of substrates. researchgate.net |

| Mukaiyama's Reagent | 2-chloro-1-methylpyridinium (B1202621) iodide | Effective for lactone cyclization. mdpi.com |

Oxidative Lactonization Protocols

Oxidative lactonization provides an alternative route to lactones, often starting from diols or other precursors that can be oxidized to form the lactone ring. organic-chemistry.org These methods can offer different selectivity compared to intramolecular esterification and can be advantageous in certain synthetic contexts. nih.gov

One approach involves the use of metal catalysts, such as copper, in the presence of an oxidant to promote the lactonization of diols. organic-chemistry.org Another strategy is iodolactonization, where an alkene is treated with iodine and a base to form an iodolactone. wikipedia.org This reaction proceeds through a halonium ion intermediate and is known for its mild conditions and high stereoselectivity. wikipedia.org Chemoenzymatic methods, which utilize enzymes to catalyze the lactonization, have also been developed, offering high selectivity and environmentally friendly conditions. mdpi.comnih.gov

Table 2: Overview of Oxidative Lactonization Protocols

| Protocol | Key Reagents/Catalysts | Substrate | Features |

|---|---|---|---|

| Metal-Catalyzed Oxidation | Copper/nitroxyl catalysts, air | Diols | Mild conditions, uses air as the oxidant. organic-chemistry.org |

| Iodolactonization | Iodine, base | Unsaturated carboxylic acids | Mild conditions, forms iodinated lactones. wikipedia.org |

| Chemoenzymatic Synthesis | Lipases, other enzymes | Diols, hydroxy esters | High enantioselectivity, environmentally friendly. mdpi.comnih.gov |

| Sulfoxide-Directed | Oxidizing agent | Cephalosporin intermediate with a sulfoxide (B87167) | Stereoselective formation of tricyclic β-lactams. nih.gov |

Halolactonization Strategies

Halolactonization is a powerful class of organic reactions that facilitates the formation of a lactone ring through an intramolecular cyclization process. wikipedia.org This reaction proceeds via the addition of a halogen and an oxygen atom across a carbon-carbon double bond within the same molecule. wikipedia.org The general mechanism involves the electrophilic attack of a positive halogen species (like I⁺ from I₂) on an alkene, forming a cyclic halonium ion intermediate. wikipedia.org This intermediate is then subjected to a nucleophilic attack by a proximate carboxylic acid group, leading to the formation of the lactone ring. wikipedia.org The reaction is typically conducted under mild, often basic, conditions which enhance the nucleophilicity of the carboxylate group. wikipedia.org

In the context of cephalosporin chemistry, this strategy can be adapted for the synthesis of lactone derivatives. The synthesis of Cefoxitin (B1668866) lactone, a compound structurally analogous to Decarbamylcefoxitin Lactone, has been achieved in a multi-step synthesis starting from cephalothin. researchgate.net For Decarbamylcefoxitin Lactone, a plausible synthetic precursor would be Decarbamoylcefoxitin. This precursor contains the necessary functionalities for halolactonization: a carboxylic acid at the C-4 position and the Δ³-double bond within the dihydrothiazine ring.

The proposed reaction would proceed as outlined in the table below:

Table 1: Proposed Halolactonization Reaction Scheme

| Step | Description | Reagents & Conditions |

|---|---|---|

| 1. Precursor | Start with Decarbamoylcefoxitin. | - |

| 2. Iodonium (B1229267) Formation | An iodine source reacts with the double bond in the dihydrothiazine ring to form a cyclic iodonium ion intermediate. | Iodine (I₂), Sodium Bicarbonate (NaHCO₃) |

| 3. Intramolecular Cyclization | The C-4 carboxylate group acts as an intramolecular nucleophile, attacking the iodonium ion. | Dichloromethane (CH₂Cl₂), Room Temperature |

| 4. Product Formation | The attack opens the iodonium ring, resulting in the formation of the γ-lactone ring and incorporating an iodine atom into the structure. | - |

This method is valued for its mild conditions and the incorporation of a versatile iodine atom, which can be used for further chemical modifications. wikipedia.org The stereochemical outcome of the reaction is often well-controlled, following established principles for ring closure.

Palladium-Catalyzed C-H Activation Routes

Palladium-catalyzed C-H activation has become a transformative tool in organic synthesis, enabling the direct conversion of inert carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds with high efficiency and selectivity. nih.govbeilstein-journals.org This approach circumvents the need for pre-functionalized starting materials, improving atom economy and streamlining synthetic sequences. nih.gov In recent years, these methodologies have been successfully applied to the complex scaffolds of cephalosporins, particularly for functionalization at the C3 position. rsc.orgrsc.org

The synthesis of bicyclic lactones from aliphatic carboxylic acids using palladium catalysis offers a modern alternative to traditional methods. youtube.com This strategy typically involves an intramolecular C-H activation that leads to the formation of a palladacycle intermediate, which can then undergo further reactions to form the lactone ring. youtube.com A proposed mechanism involves the palladium catalyst coordinating with the carboxylate, delivering the metal center to a proximal C-H bond for activation. nih.govyoutube.com Subsequent steps like β-hydride elimination and oxypalladation can lead to the cyclized product. youtube.com

For the synthesis of Decarbamylcefoxitin Lactone, a palladium-catalyzed intramolecular oxidative C-H/O-H cyclization could be envisioned starting from a suitable open-chain precursor derived from Decarbamoylcefoxitin. This route would offer a novel and potentially more direct pathway to the target lactone.

Table 2: Representative Conditions for Palladium-Catalyzed Lactonization

| Catalyst | Ligand | Oxidant | Solvent | Application | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | Triphenylphosphine (PPh₃) | K₂CO₃ | 2-Me-THF | Suzuki-Miyaura coupling at C3 of cephalosporins. rsc.org | rsc.org |

| Pd(OAc)₂ | None | Cu(OAc)₂ / AgOTf | MeCN | N-Prenylation of indoles. beilstein-journals.org | beilstein-journals.org |

| PdCl₂(MeCN)₂ | None | Cu(OAc)₂ | DMA | Alkenylation of indoles. beilstein-journals.org | beilstein-journals.org |

The development of such a route would depend on identifying the appropriate catalyst system and reaction conditions to favor the desired intramolecular cyclization over competing intermolecular reactions or degradation of the sensitive β-lactam core.

Preparation of Isotopic Analogs for Mechanistic Investigations

The synthesis of isotopically labeled compounds is a cornerstone of mechanistic chemistry, providing an unambiguous way to trace the metabolic fate of molecules and elucidate complex reaction pathways. The strategic placement of heavy isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) allows for detailed analysis by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

A well-established strategy for preparing such analogs involves a multi-step synthesis starting from a commercially available, isotopically enriched precursor. nih.gov For example, the enantioselective synthesis of ¹³C-labeled homocitric acid lactone was achieved by starting with ¹³C-labeled diethyloxalate and carrying it through a sequence that included a stereochemistry-defining Ireland-Claisen rearrangement. nih.gov This approach ensures the precise placement of the isotopic label in the final molecule. nih.gov

This same principle can be applied to the synthesis of isotopic analogs of Decarbamylcefoxitin Lactone. By identifying a suitable synthetic route, one could introduce an isotopic label at various key positions to probe different aspects of its chemical or biological behavior. For instance, labeling the carboxyl carbon could aid in studies of its potential interactions or degradation mechanisms. The synthesis of deuterated Cefoxitin derivatives has been documented, underscoring the utility of this approach within this class of compounds. pipitech.com

Table 3: Potential Isotopic Labels for Decarbamylcefoxitin Lactone and Their Applications

| Isotope | Position of Label | Synthetic Precursor Example | Potential Application |

|---|---|---|---|

| ¹³C | Carboxyl Carbon (C-4) | ¹³C-labeled carboxyl-containing starting material | Studying decarboxylation reactions or interactions at the carboxylate site. |

| ¹³C | Thiophene Ring | ¹³C-labeled thiophene-2-acetic acid | Investigating the metabolism or degradation of the C-7 side chain. |

| ²H (D) | Methoxy (B1213986) Group (C-7) | Deuterated methylating agent (e.g., CD₃I) | Probing the role of the methoxy group in enzymatic or chemical stability. hres.ca |

The synthesis of these labeled analogs is crucial for advanced mechanistic studies, providing insights that are unattainable through other means.

Development of Reference Standards for Analytical Research

The development and use of highly purified analytical reference standards are fundamental to pharmaceutical quality control. biosynth.comsynzeal.com These standards are essential for the accurate identification and quantification of active pharmaceutical ingredients (APIs), as well as any impurities or degradation products that may be present. daicelpharmastandards.comaquigenbio.com The presence of such substances must be carefully monitored to ensure the safety, efficacy, and stability of the final drug product. daicelpharmastandards.com

Decarbamylcefoxitin Lactone is recognized as a potential impurity and degradation product of the antibiotic Cefoxitin. researchgate.nettandfonline.comresearchgate.net Its formation can occur during the manufacturing process or upon storage. daicelpharmastandards.com Therefore, having a well-characterized reference standard of Decarbamylcefoxitin Lactone is critical for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify it in Cefoxitin drug substances and products. sigmaaldrich.comscientificlabs.co.uk

The preparation of a reference standard involves chemical synthesis followed by rigorous purification to achieve a high degree of purity. The identity and purity of the standard are then confirmed through a comprehensive set of analytical techniques. A Certificate of Analysis (CoA) is generated, which includes data from these characterization methods. daicelpharmastandards.com

Table 4: Analytical Techniques for the Characterization of Reference Standards

| Analytical Technique | Information Provided | Reference |

|---|---|---|

| ¹H and ¹³C NMR | Confirms the chemical structure and identifies the position of protons and carbons. | daicelpharmastandards.com |

| Mass Spectrometry (MS) | Determines the molecular weight and provides information on the elemental composition and fragmentation pattern. | daicelpharmastandards.com |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups (e.g., β-lactam, lactone, amide). | daicelpharmastandards.com |

| HPLC Purity | Quantifies the purity of the compound and separates it from any residual impurities. | daicelpharmastandards.com |

| Elemental Analysis (CHN) | Determines the percentage composition of carbon, hydrogen, and nitrogen to confirm the empirical formula. | daicelpharmastandards.com |

Advanced Analytical Methodologies for Decarbamylcefoxitin Lactone

Chromatographic Separation and Quantification Strategies

Chromatographic methods are paramount for the separation and quantification of Decarbamylcefoxitin (B1670102) Lactone and its related impurities. mdpi.com High-Performance Liquid Chromatography (HPLC) is a widely used and powerful method for this purpose, offering adaptability for separating, detecting, and quantifying pharmaceutical compounds. nih.gov The choice between different chromatographic techniques depends on the specific analytical goal, such as routine quality control, stability testing, or the characterization of degradation products.

The development of a robust HPLC method is a critical step in the analysis of Decarbamylcefoxitin Lactone. This process involves a systematic approach to optimize various parameters to achieve the desired separation and sensitivity. researchgate.net The goal is to create a method that is reliable, reproducible, and suitable for its intended purpose, whether it's for quantifying the main component or for detecting trace-level impurities. particle.dk

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for impurity profiling of pharmaceutical substances, including lactone compounds. chromatographyonline.comresearchgate.net This approach typically uses a non-polar stationary phase (like C18) and a polar mobile phase, which is effective for separating compounds with varying polarities. The process of developing an impurity profiling method involves several sequential steps, including the selection of appropriate columns and the optimization of the mobile phase composition and pH. chromatographyonline.com

The aim is to develop a stability-indicating method capable of separating the main active substance from all potential impurities and degradation products. asianjpr.com For lactone impurities, gradient elution is often employed to ensure the resolution of all components within a reasonable analysis time. asianjpr.com

Table 1: Illustrative RP-HPLC Method Parameters for Lactone Impurity Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) asianjpr.comejgm.co.uk |

| Mobile Phase A | 10 mM Ammonium Acetate (B1210297) Buffer asianjpr.com |

| Mobile Phase B | Acetonitrile (B52724)/Methanol mixture asianjpr.com |

| Elution Mode | Gradient asianjpr.comhealthinformaticsjournal.com |

| Flow Rate | 1.0 mL/min ejgm.co.uk |

| Column Temperature | 35°C healthinformaticsjournal.com |

| Detection | UV at 242 nm asianjpr.com |

| Injection Volume | 10 µL asianjpr.com |

Should Decarbamylcefoxitin Lactone exist as a racemic mixture of enantiomers, chiral HPLC would be the method of choice for assessing its enantiomeric purity. openochem.org Enantiomers are non-superimposable mirror images of a molecule that have identical physical properties in a non-chiral environment but may exhibit significantly different pharmacological or toxicological profiles. csfarmacie.czsigmaaldrich.com Therefore, separating and quantifying individual enantiomers is often a regulatory requirement. csfarmacie.cz

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. openochem.orgrsc.org The selection of the appropriate CSP is the most critical factor for achieving successful enantiomeric resolution. yakhak.org Polysaccharide-based CSPs are among the most versatile and widely used for this purpose. yakhak.org The development of a chiral method allows for the determination of the enantiomeric excess (%ee), which is a measure of the purity of one enantiomer in the mixture. openochem.org

Analytical method validation provides documented evidence that a method is suitable for its intended use. particle.dkresearchgate.net It is a mandatory requirement by regulatory bodies like the ICH to ensure the reliability and consistency of analytical data. particle.dkich.orgeuropa.eu

Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components. nih.govich.org For impurity tests, specificity is demonstrated by showing that the method can separate the main compound from all known impurities. ich.org

Linearity: The linearity of a method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. ich.org This is typically evaluated by analyzing a series of dilutions of a standard solution and assessing the plot of signal versus concentration using linear regression. ich.org

Accuracy: Accuracy reflects the closeness of the test results obtained by the method to the true value. researchgate.net It is often assessed by analyzing a sample with a known concentration (e.g., a spiked sample) and comparing the measured value to the theoretical value. researchgate.net

Precision: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. ich.org It is usually evaluated at two levels: repeatability (within-day) and intermediate precision (between-day or between-analyst). ich.org

Detection Limit (LOD) and Quantification Limit (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ejgm.co.uk The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. asianjpr.comejgm.co.uk The LOQ is a critical parameter for methods used to quantify impurities. asianjpr.com

Table 2: Typical Acceptance Criteria for Method Validation

| Parameter | Acceptance Criteria |

| Specificity | Resolution between adjacent peaks > 1.5 |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 d-nb.info |

| Accuracy (% Recovery) | 80-120% of the nominal concentration d-nb.info |

| Precision (Relative Standard Deviation, %RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0% |

| Limit of Quantification (LOQ) | Typically 0.05% of the nominal concentration for impurities d-nb.info |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography. It utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for operation at higher pressures. measurlabs.com This results in markedly improved speed, resolution, and sensitivity compared to conventional HPLC. measurlabs.com UPLC is particularly advantageous for analyzing complex samples containing numerous impurities, where high-resolution separation is essential. youtube.com The enhanced resolving power can help to separate co-eluting peaks that might go undetected in a standard HPLC analysis, providing a more accurate impurity profile.

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. researchgate.net In the context of Decarbamylcefoxitin Lactone, GC would be relevant for identifying and quantifying any volatile degradation products that may form during manufacturing or storage. researchgate.net The degradation of the lactone ring or other parts of the molecule under stress conditions like heat could potentially generate low molecular weight volatile compounds. elementlabsolutions.com

GC analysis involves a carrier gas (mobile phase) that transports the vaporized sample through a column containing a stationary phase. researchgate.net Different compounds interact with the stationary phase to varying degrees, causing them to elute at different times (retention times), which allows for their separation and identification. researchgate.net When coupled with a mass spectrometer (GC-MS), it provides a highly sensitive and specific method for identifying unknown volatile impurities. nih.gov

Capillary Electrophoresis (CE) for Charged Species Analysis

Capillary Electrophoresis (CE) is a powerful analytical technique for separating charged molecules based on their differential migration rates in an electric field. unl.edunvkc.nl This method offers high efficiency and resolution, making it suitable for the analysis of complex biological samples. unl.edubioptic.com.tw In the context of Decarbamylcefoxitin Lactone and related compounds, CE can be utilized to separate and quantify charged species, providing valuable information about the purity and degradation profile of the compound.

The fundamental principle of CE involves the separation of analytes within a narrow, buffer-filled capillary tube under the influence of a high voltage. nvkc.nl The separation is governed by the electrophoretic mobility of the analytes and the electroosmotic flow (EOF) of the buffer. nvkc.nl For charged species like Decarbamylcefoxitin Lactone, which may exist in various ionized forms depending on the pH of the buffer, CE provides a means to resolve these different forms.

Modern CE systems can be coupled with sensitive detection methods, such as laser-induced fluorescence (LIF), to analyze low-concentration analytes. nih.govmdpi.com This is particularly advantageous when dealing with trace impurities or degradation products of Decarbamylcefoxitin Lactone. Furthermore, advancements in CE, such as multidimensional electrophoresis, enhance the separation power for highly complex mixtures. nih.gov

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for Sample Preparation

Effective sample preparation is crucial for accurate and reliable analytical results. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are two widely used techniques for the purification and concentration of analytes from complex matrices prior to analysis. phenomenex.comsigmaaldrich.com

Solid-Phase Extraction (SPE) is a chromatographic technique used to isolate analytes from a liquid sample by partitioning them between a solid stationary phase and the liquid mobile phase. sigmaaldrich.com The analyte of interest can be either retained on the solid support while impurities are washed away, or the impurities can be retained while the analyte passes through. sigmaaldrich.com This method is valued for its selectivity, speed, and ability to handle small sample volumes. sigmaaldrich.com For the analysis of Decarbamylcefoxitin Lactone, SPE can be employed to remove interfering substances from biological fluids or reaction mixtures, thereby improving the quality of the subsequent analysis by techniques like HPLC or GC-MS. sigmaaldrich.commdpi.com

Liquid-Liquid Extraction (LLE) is a separation method based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. phenomenex.com The analyte partitions between the two phases based on its polarity and solubility. phenomenex.com LLE is a versatile and straightforward technique for sample cleanup, concentration, and isolation of compounds. phenomenex.com In the context of Decarbamylcefoxitin Lactone, LLE can be used to extract the compound from aqueous solutions into an organic solvent, effectively separating it from polar impurities. phenomenex.comanalchemres.org The efficiency of the extraction depends on factors such as the choice of solvent, pH of the aqueous phase, and the partition coefficient of the analyte. phenomenex.comrsc.org

Table 1: Comparison of Sample Preparation Techniques

| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |

|---|---|---|

| Principle | Partitioning between a solid and liquid phase | Partitioning between two immiscible liquid phases |

| Selectivity | High, based on sorbent chemistry | Moderate, based on solubility differences |

| Solvent Consumption | Generally lower | Generally higher |

| Automation | Easily automated | Can be more difficult to automate |

| Common Application | Cleanup and concentration of complex samples | General purpose extraction and cleanup |

Spectroscopic Elucidation Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous structural confirmation of organic molecules like Decarbamylcefoxitin Lactone. researchgate.netclockss.org These techniques provide detailed information about the molecular framework and the connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds. mdpi.com It provides information on the chemical environment of individual atoms, allowing for the elucidation of the molecular structure. mdpi.com

Proton (¹H) NMR for Structural Connectivity

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. researchgate.net The chemical shift of a proton is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons. hmdb.ca This information is crucial for piecing together the structural fragments of a molecule like Decarbamylcefoxitin Lactone. nih.gov For instance, the chemical shifts and coupling constants of the protons on the lactone ring and other parts of the molecule can confirm their relative positions and stereochemistry. researchgate.net

Carbon (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.inoregonstate.edu Each unique carbon atom in the molecule gives rise to a distinct signal, and the chemical shift of each signal provides information about the type of carbon (e.g., aliphatic, olefinic, carbonyl). bhu.ac.inoregonstate.edu This technique is highly valuable for confirming the carbon framework of Decarbamylcefoxitin Lactone and identifying the presence of key functional groups, such as the lactone carbonyl. The broad chemical shift range in ¹³C NMR allows for clear resolution of different carbon environments. oregonstate.edu

Table 2: Typical ¹³C NMR Chemical Shift Ranges

| Type of Carbon | Chemical Shift (ppm) |

|---|---|

| Aliphatic | 10-40 |

| C-O, C-X | 50-70 |

| Alkyne | 70-80 |

| Alkene, Aromatic | 110-150 |

| RCOOH, RCOOR | 170-180 |

| RCHO | 190-200 |

| RCOR' | 205-220 |

Source: bhu.ac.in

Two-Dimensional NMR Experiments (COSY, HMQC, HMBC, NOESY) for Comprehensive Structural Assignment

Two-dimensional (2D) NMR experiments provide correlations between different nuclei, offering a more comprehensive picture of the molecular structure than one-dimensional spectra alone. sdsu.eduprinceton.edu

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds), helping to establish proton-proton connectivity pathways. sdsu.eduresearchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate proton signals with the signals of directly attached carbons (one-bond ¹H-¹³C correlations), allowing for the direct assignment of protons to their corresponding carbons. sdsu.eduprinceton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment shows correlations between protons that are close to each other in space, regardless of whether they are directly bonded. princeton.eduufrgs.br This is particularly useful for determining the stereochemistry and conformation of a molecule. ufrgs.bripb.pt

By combining the information from these various 1D and 2D NMR experiments, a complete and unambiguous structural assignment of Decarbamylcefoxitin Lactone can be achieved.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and probing the structure of molecules by analyzing their fragmentation patterns. biomedres.usumich.edu In the analysis of Decarbamylcefoxitin Lactone, MS provides critical data regarding its molecular composition and the arrangement of its atoms. ijpsonline.com The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio, generating a mass spectrum that serves as a molecular fingerprint. biomedres.us

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally fragile molecules like Decarbamylcefoxitin Lactone without causing significant degradation. metwarebio.comspherebio.com This method generates ions directly from a solution, making it highly compatible with liquid chromatography (LC). metwarebio.comnih.gov In ESI-MS, the analyte solution is sprayed through a high-voltage capillary, creating a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase analyte ions, typically protonated molecules such as [M+H]⁺. mdpi.com This gentle ionization process preserves the molecular integrity of the compound, allowing for accurate molecular weight determination. metwarebio.com The high sensitivity of ESI-MS enables the detection of analytes at very low concentrations, which is essential for impurity analysis. metwarebio.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful extension of mass spectrometry used to determine the structure of a compound by analyzing its fragmentation pathways. unt.eduubc.ca In an MS/MS experiment, a specific ion of interest (the precursor ion), such as the [M+H]⁺ ion of Decarbamylcefoxitin Lactone, is selected in the first stage of the mass spectrometer. unt.edu This selected ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas (e.g., argon), causing it to break apart into smaller fragment ions (product ions). unt.eduemis.de The resulting product ions are then analyzed in the second stage of the mass spectrometer, generating a product ion spectrum.

The fragmentation patterns observed are characteristic of the molecule's structure. For lactones, common fragmentation pathways include the neutral loss of carbon monoxide (CO) and/or water (H₂O). researchgate.net The analysis of these fragmentation pathways provides detailed structural information, helping to confirm the identity of Decarbamylcefoxitin Lactone and differentiate it from other related impurities. nih.govnih.gov

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Origin |

| [M+H]⁺ | [M+H - H₂O]⁺ | H₂O | Loss from the core structure |

| [M+H]⁺ | [M+H - CO]⁺ | CO | Loss from the lactone or β-lactam ring |

| [M+H]⁺ | [M+H - CO₂]⁺ | CO₂ | Decarboxylation |

| [M+H]⁺ | [M+H - H₂O - CO]⁺ | H₂O, CO | Sequential fragmentation |

This table represents plausible fragmentation pathways for a lactone-containing compound based on established principles. Actual m/z values would depend on the specific molecular weight of Decarbamylcefoxitin Lactone.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is utilized to measure the mass-to-charge ratio of an ion with extremely high accuracy. nih.gov Unlike nominal mass measurements, which provide integer masses, HRMS can provide mass measurements to several decimal places. sisweb.com This precision allows for the determination of a molecule's elemental formula. By comparing the experimentally measured exact mass with the calculated theoretical mass for a proposed formula, the elemental composition of Decarbamylcefoxitin Lactone and its fragments can be unequivocally confirmed. sisweb.com This capability is invaluable for distinguishing between compounds that may have the same nominal mass but different elemental compositions, a common challenge in impurity profiling. nih.gov

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz When a molecule absorbs IR radiation, its bonds vibrate at specific frequencies. vscht.cz An IR spectrum plots the transmittance or absorbance of radiation versus the frequency (expressed as wavenumber, cm⁻¹), revealing characteristic absorption bands for different functional groups. biomedscidirect.com Fourier Transform Infrared (FT-IR) spectroscopy is a modern approach that offers higher speed and sensitivity compared to older dispersive instruments. ijpsonline.com

For Decarbamylcefoxitin Lactone, FT-IR spectroscopy can confirm the presence of key functional groups. A particularly strong and diagnostically important absorption is the carbonyl (C=O) stretching vibration. uobabylon.edu.iq The spectrum would be expected to show distinct C=O absorption bands for the β-lactam ring and the lactone ring. The frequency of the C=O stretch for cyclic esters (lactones) is sensitive to ring strain, typically shifting to higher frequencies as the ring size decreases. pg.edu.pluobabylon.edu.iq

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |

| β-Lactam Carbonyl (C=O) | ~1730-1770 | Stretch |

| Lactone Carbonyl (C=O) | ~1720-1780 (ring size dependent) | Stretch |

| Thioether (C-S) | ~600-800 | Stretch |

| C-O | ~1000-1300 | Stretch |

| C-H (sp²) | ~3000-3100 | Stretch |

| C-H (sp³) | ~2850-3000 | Stretch |

This table presents expected IR absorption ranges for the functional groups present in the general structure of a cefoxitin-related lactone. Specific peak positions can vary based on the molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis and Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. msu.edu This absorption is caused by electronic transitions within the molecule, typically involving π-electrons in conjugated systems or non-bonding electrons. elte.hu The parts of a molecule that absorb UV or visible light are known as chromophores. elte.huhumanjournals.com

In Decarbamylcefoxitin Lactone, the chromophores would include the conjugated system formed by the dihydrothiazine ring and the β-lactam structure. A UV-Vis spectrum, which is a plot of absorbance versus wavelength, can help identify and characterize these chromophoric systems. rsc.org The wavelength of maximum absorbance (λmax) is a key characteristic of a chromophore.

Furthermore, UV-Vis spectroscopy is a powerful tool for quantitative analysis. unchainedlabs.com According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. humanjournals.com This relationship allows for the development of simple, rapid, and non-destructive methods for quantifying the concentration of Decarbamylcefoxitin Lactone in a sample, provided it has a distinct UV-Vis absorption from other components. analytik-jena.com

Hyphenated Techniques for Comprehensive Impurity Profiling

Hyphenated techniques combine a separation method, most commonly high-performance liquid chromatography (HPLC), with a spectroscopic detection method, such as mass spectrometry or UV-Vis spectroscopy. ijrpr.comnih.gov These combined techniques are essential for the comprehensive impurity profiling of pharmaceuticals, as they can separate complex mixtures and provide structural identification of the individual components. biomedres.usajrconline.org

LC-MS is a cornerstone of modern impurity analysis. ijrpr.com HPLC separates the impurities, such as Decarbamylcefoxitin Lactone, from the active pharmaceutical ingredient and other components in the mixture. biomedres.us The eluent from the HPLC column is then directed into the mass spectrometer, which provides molecular weight and structural information for each separated peak. ijpsonline.com The use of tandem mass spectrometry in an LC-MS/MS configuration offers even greater specificity and sensitivity, allowing for the confident identification and quantification of trace-level impurities. nih.govnih.govjfda-online.com

Other hyphenated techniques like LC-DAD (Diode Array Detector) provide UV-Vis spectra for each separated peak, aiding in peak identification and purity assessment. nih.gov The coupling of LC with FT-IR is also possible, yielding infrared spectra of the separated components, which can be crucial for identifying isomers that may not be distinguishable by MS alone. nih.govajrconline.org These powerful hyphenated methods are indispensable for meeting the stringent regulatory requirements for drug purity and safety. ajrconline.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are primary tools for the identification and structural elucidation of cefoxitin (B1668866) impurities, including Decarbamylcefoxitin Lactone. researchgate.netrsc.org These techniques combine the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and specificity of mass spectrometry. bioxpedia.com

In the analysis of cefoxitin and its related substances, reversed-phase HPLC (RP-HPLC) is commonly employed. researchgate.netresearchgate.net The separation is typically achieved on columns such as a C18 or Phenyl, using a mobile phase that often consists of a phosphate (B84403) or acetate buffer and an organic modifier like acetonitrile or methanol. researchgate.netjocpr.com Gradient elution is frequently used to effectively separate impurities with a wide range of polarities from the main active pharmaceutical ingredient (API). rsc.orgjocpr.com

Once separated by the LC system, the eluent is introduced into the mass spectrometer. bioxpedia.com Mass spectrometry provides mass-to-charge ratio (m/z) information, which is crucial for determining the molecular weight of the impurities. An unknown impurity in cefoxitin was identified using LC-MS, which is a common practice in stress stability studies. researchgate.netrsc.org High-resolution mass spectrometry (HRMS) can provide exact mass measurements, allowing for the determination of the elemental composition of an impurity. jocpr.com

LC-MS/MS takes the analysis a step further. A specific ion (the precursor ion) corresponding to the impurity of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting fragment ions (product ions) are analyzed in a second mass analyzer. bioxpedia.com This fragmentation pattern provides a structural fingerprint of the molecule, enabling unambiguous identification. This technique was instrumental in characterizing various impurities and degradation products of cefoxitin. rsc.orgjocpr.com Two-dimensional LC coupled with time-of-flight mass spectrometry (2D-LC-TOF MS) has also been used to characterize complex polymerized impurities in cefoxitin, demonstrating the power of advanced LC-MS techniques in resolving and identifying unknown structures. researchgate.netnih.gov

Table 1: Exemplary LC-MS Conditions for Cefoxitin Impurity Analysis This table is a composite of typical conditions reported in the literature for analyzing cefoxitin and its impurities. Specific parameters may vary based on the exact method.

| Parameter | Description | Source(s) |

| Chromatography | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | researchgate.netresearchgate.net |

| Column | Shiseido ACR C18 (5 µm, 4.6 mm × 250 mm) or Zorbax SB Phenyl (5.0µ, 150mm x 4.6 mm) | researchgate.netjocpr.com |

| Mobile Phase A | 100 mmol/L Ammonium Acetate (NH4OAc), pH 5.9 | jocpr.com |

| Mobile Phase B | Acetonitrile:Ethanol = 15:7 | jocpr.com |

| Flow Rate | 1.0 - 1.5 mL/min | researchgate.netjocpr.com |

| Detection (UV) | 254 nm | researchgate.netjocpr.com |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | bioxpedia.com |

| MS Analyzer | Quadrupole, Time-of-Flight (TOF), or Quadrupole-Time of Flight (Q-TOF) | jocpr.comnih.gov |

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and LC-NMR-MS

While LC-MS is excellent for providing molecular weight and fragmentation data, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive elucidation of a molecule's chemical structure, including its stereochemistry. nih.govmdpi.com The hyphenation of LC with NMR (LC-NMR) allows for the direct structural analysis of compounds as they are separated by the HPLC system, which is particularly valuable for analyzing complex mixtures like pharmaceutical impurity profiles without the need for tedious isolation of each component. conicet.gov.arjpsbr.org

For an impurity like Decarbamylcefoxitin Lactone, LC-NMR can provide detailed information. researchgate.netjocpr.com After separation on the LC column, the peak corresponding to the lactone can be directed into the NMR flow cell. One-dimensional (¹H NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra can then be acquired. jocpr.comfrontiersin.org These spectra reveal the connectivity of atoms within the molecule, confirming the lactone ring formation and the absence of the carbamyl group. researchgate.netresearchgate.net

The combination of LC-NMR with MS (LC-NMR-MS) creates an even more potent analytical platform. conicet.gov.ar This integrated approach provides parallel information on molecular weight from the MS and detailed structural data from the NMR for a given chromatographic peak, greatly enhancing the confidence in impurity identification. conicet.gov.ar While highly effective, a key challenge for LC-NMR is its lower sensitivity compared to MS, which may require strategies like stopped-flow (where the LC flow is paused during NMR acquisition for a specific peak) or loop-storage to obtain high-quality spectra for low-level impurities. jpsbr.orgchromsoc.jp

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. scirp.org While less common than LC-MS for analyzing polar, high-molecular-weight antibiotic impurities, it can be a viable method for certain degradation products, including some lactones. researchgate.netnih.gov

The applicability of GC-MS to Decarbamylcefoxitin Lactone would depend on its volatility and thermal stability. Given its polar nature, direct analysis might be challenging. However, chemical derivatization could be employed to convert the molecule into a more volatile and thermally stable derivative suitable for GC analysis. This process involves reacting the analyte with a derivatizing agent to block polar functional groups.

Once volatilized, compounds are separated in the GC column based on their boiling points and interaction with the stationary phase. scirp.org The separated compounds then enter the mass spectrometer, which provides mass spectra that can be used for identification by comparing them to spectral libraries or through interpretation of fragmentation patterns. thermofisher.com While GC-MS is a powerful tool for impurity profiling in many pharmaceutical contexts, for impurities like Decarbamylcefoxitin Lactone, LC-based methods are generally preferred due to the compound's inherent polarity and lower volatility. scirp.orgresearchgate.net

Quantitative Determination and Impurity Content Assessment

The accurate quantification of impurities such as Decarbamylcefoxitin Lactone is essential for ensuring that pharmaceutical products meet the stringent quality and safety standards set by regulatory authorities. veeprho.com This requires the development and validation of robust analytical methods.

Development of Robust Quantification Methods

The development of a robust quantification method, typically a stability-indicating HPLC method, is a critical activity in pharmaceutical analysis. researchgate.net A stability-indicating method is one that can accurately measure the active ingredient without interference from any degradation products, process impurities, or excipients. researchgate.net

For Decarbamylcefoxitin Lactone, this involves developing an HPLC method that achieves baseline separation between cefoxitin, the lactone, and all other potential impurities. researchgate.netmoph.go.th Method development often involves a systematic approach to optimizing parameters such as:

Column Chemistry: Selecting an appropriate stationary phase (e.g., C18, Phenyl) that provides the necessary selectivity. researchgate.net

Mobile Phase Composition: Adjusting the pH, buffer strength, and organic solvent ratio to fine-tune the retention and resolution of all compounds. researchgate.netjocpr.com

Detection: UV detection is commonly used, and the wavelength (e.g., 254 nm) is selected to ensure adequate sensitivity for all relevant compounds. researchgate.netjocpr.com

Forced Degradation Studies: The drug substance is intentionally subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. researchgate.netresearchgate.net The analytical method must be able to separate the API from all impurities formed under these conditions, proving its specificity. nih.govresearchgate.net

The ultimate goal is a method that is precise, accurate, and reliable for routine use in quality control laboratories to quantify the level of Decarbamylcefoxitin Lactone and other impurities in batches of cefoxitin. researchgate.net

Validation of Analytical Procedures for Impurity Thresholds

Once a suitable analytical method is developed, it must be validated to prove it is fit for its intended purpose. demarcheiso17025.comresearchgate.net Method validation is a formal, documented process that provides a high degree of assurance that the method will consistently produce a result meeting predetermined specifications and quality attributes. demarcheiso17025.com The validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). demarcheiso17025.comulisboa.pt

For a method designed to quantify an impurity like Decarbamylcefoxitin Lactone, the following validation characteristics are essential:

Table 2: Key Validation Parameters for Impurity Quantification Methods Based on ICH Q2(R1) guidelines.

| Parameter | Purpose | Typical Acceptance Criteria | Source(s) |

| Specificity | To ensure the method can assess the analyte unequivocally in the presence of other components (e.g., other impurities, degradants, matrix). | Peak purity analysis; resolution factor between adjacent peaks should be >1.5. | researchgate.netresearchgate.net |

| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the analytical response over a specified range. | Correlation coefficient (r²) ≥ 0.99. | demarcheiso17025.comresearchgate.net |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable linearity, accuracy, and precision. | From the reporting threshold of the impurity to 120% of the specification limit. | researchgate.netdemarcheiso17025.com |

| Accuracy | To measure the closeness of the test results to the true value. | Recovery of spiked impurity into a sample matrix should be within a predefined range (e.g., 90-110%). | researchgate.netresearchgate.net |

| Precision | To measure the degree of scatter between a series of measurements from the same sample. Assessed at three levels: Repeatability (intra-day), Intermediate Precision (inter-day, different analysts/equipment), and Reproducibility (between labs). | Relative Standard Deviation (RSD) should not exceed a certain value (e.g., <10% for impurities). | demarcheiso17025.comresearchgate.net |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined based on a signal-to-noise ratio of 3:1. | researchgate.netresearchgate.net |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined based on a signal-to-noise ratio of 10:1. | researchgate.netresearchgate.net |

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). | System suitability parameters should remain within acceptable limits. | researchgate.netresearchgate.net |

Successful validation ensures that the analytical procedure can be reliably used to monitor the levels of Decarbamylcefoxitin Lactone, confirming that they remain below the established safety thresholds defined in pharmacopeias and by regulatory agencies. moph.go.thulisboa.pt

Pharmacochemical and Mechanistic Implications of Decarbamylcefoxitin Lactone

Impact on the Chemical Stability and Purity of Cefoxitin (B1668866) Formulations

The formation of decarbamylcefoxitin (B1670102) lactone is a critical factor in the chemical stability and purity of cefoxitin formulations. As a degradation product, its presence signifies a reduction in the concentration of the active pharmaceutical ingredient (API), cefoxitin. The generation of this and other impurities can compromise the quality, safety, and efficacy of the drug product. acs.org

Forced degradation studies, which involve exposing the drug substance to stress conditions such as heat, light, and varying pH levels, are essential for identifying potential degradation products like decarbamylcefoxitin lactone. mdpi.com These studies have shown that cefoxitin in solution is susceptible to degradation, with maximum stability observed in the pH range of 5-7. The degradation process often follows apparent first-order kinetics. The appearance of degradation products is monitored using analytical techniques like high-performance liquid chromatography (HPLC), where each compound exhibits a characteristic retention time.

The conversion to the lactone involves the loss of the carbamoyl (B1232498) group, a key structural feature of cefoxitin. This process is a pathway of degradation that directly impacts the purity profile of the formulation. Regulatory guidelines necessitate the identification and quantification of such impurities to ensure that they remain below established safety thresholds. The table below illustrates typical conditions under which cefoxitin degradation is studied to ensure the stability of pharmaceutical formulations.

Table 1: Conditions for Forced Degradation Studies of Cefoxitin

| Stress Condition | Typical Parameters | Purpose |

|---|---|---|

| Hydrolysis | Acidic (e.g., 0.1 M HCl), Neutral, Basic (e.g., 0.1 M NaOH) | To evaluate pH-dependent degradation pathways. |

| Oxidation | Hydrogen Peroxide (e.g., 3%) | To assess susceptibility to oxidative degradation. |

| Thermal | Elevated temperatures (e.g., 40-80°C) | To determine the impact of heat on stability. |

Role in the Overall Degradation Kinetics of Beta-Lactam Antibiotics in Complex Matrices

The degradation of beta-lactam antibiotics, a class that includes penicillins and cephalosporins like cefoxitin, is a well-documented phenomenon influenced by environmental factors. researchgate.net The characteristic feature of these antibiotics is the four-membered β-lactam ring, which is chemically reactive and susceptible to hydrolysis under both acidic and basic conditions, as well as by enzymatic action. researchgate.net

Studies on the degradation of cephalosporins in various aqueous environments have shown that the rates are often temperature-dependent and follow first-order kinetics. researchgate.net The presence of multiple ionizable groups on the cephalosporin (B10832234) molecule, such as carboxyl and amino groups, means that the degradation rates can be highly dependent on the pH of the medium. researchgate.net The formation of the lactone derivative is one of the specific outcomes of these complex kinetic processes, leading to a loss of the parent antibiotic from the system.

Investigations into Potential Biochemical Interactions (e.g., Enzyme Binding Studies in Vitro, Mechanistic Aspects of Interaction with Protein Targets)

The primary mechanism of action for cefoxitin involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs). wikipedia.orgpatsnap.com Furthermore, cefoxitin's stability against many β-lactamase enzymes is a key feature of its antibacterial activity. hres.canih.gov The transformation of cefoxitin into decarbamylcefoxitin lactone alters the molecule's structure significantly, which is expected to modify its interactions with these protein targets.

While the intact β-lactam ring in the lactone derivative suggests a potential for some residual antibacterial activity, the loss of the carbamoyl group and the formation of the new lactone ring can affect binding affinity. Research into the biochemical interactions of specific degradation products is less common than for the parent drugs. However, studies on hydrolyzed β-lactams have provided insights. For instance, crystallographic studies of the L1 metallo-β-lactamase have shown that it can bind the degradation products of cephems, including those derived from cefoxitin. nih.gov This suggests that even after degradation, these molecules may retain the ability to interact with bacterial enzymes, although the nature and consequence of this binding (e.g., inhibition versus inert binding) may differ from the parent antibiotic.

The interaction of cefoxitin and its degradation products with key bacterial proteins is summarized in the table below.

Table 2: Summary of Biochemical Interactions

| Compound | Target Protein | Nature of Interaction |

|---|---|---|

| Cefoxitin | Penicillin-Binding Proteins (PBPs) | Covalent binding, inhibition of cell wall synthesis. nih.govdrugbank.com |

| Cefoxitin | β-Lactamases | Generally resistant to hydrolysis by many β-lactamases. hres.canih.gov |

The loss of the carbamoyl moiety, which can be a site for molecular recognition, and the conformational changes induced by the lactone ring would likely reduce the affinity for PBPs, diminishing the primary antibacterial action.

Stereoelectronic Effects and Molecular Conformations: Implications for Chemical Reactivity

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on molecular properties, are crucial in understanding the reactivity of bicyclic systems like β-lactam antibiotics. The conformation of the fused ring system in cefoxitin and its derivatives dictates the reactivity of the β-lactam ring.

The formation of decarbamylcefoxitin lactone introduces significant conformational constraints. The molecule is a fused system composed of the β-lactam ring and the newly formed lactone ring attached to the dihydrothiazine ring. This rigid structure influences the planarity and strain of the β-lactam ring. The reactivity of the β-lactam carbonyl group towards nucleophilic attack (the basis of both its antibacterial action and its degradation) is highly dependent on its geometry. Increased pyramidalization of the β-lactam nitrogen atom and deviation from amide planarity can enhance the electrophilicity of the carbonyl carbon, making the ring more susceptible to opening.

Regulatory Science and Quality Control Perspectives on Decarbamylcefoxitin Lactone Academic Viewpoint

Academic Approaches to Impurity Profiling in Active Pharmaceutical Ingredients (APIs)

Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). gmpinsiders.com From an academic standpoint, the profiling of impurities in APIs like cefoxitin (B1668866) involves a systematic process to identify, quantify, and characterize any unwanted chemical substances that may be present. ijcrt.orgregistech.com These impurities can originate from various sources, including starting materials, by-products of the synthesis, degradation products, and residual solvents. jpionline.org

Decarbamylcefoxitin (B1670102) lactone is a known impurity associated with the antibiotic cefoxitin. edqm.eu Its formation is often linked to the degradation of cefoxitin. The process of impurity profiling for an API like cefoxitin would typically involve the following academic approaches: